molecular formula C7H5IN2O B3225185 3-Iodo-1H-indazol-4-ol CAS No. 1246307-74-3

3-Iodo-1H-indazol-4-ol

Cat. No.: B3225185
CAS No.: 1246307-74-3
M. Wt: 260.03 g/mol
InChI Key: BFKITIOOWGQKOA-UHFFFAOYSA-N
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Description

3-Iodo-1H-indazol-4-ol is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic compounds consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1H-indazol-4-ol can be achieved through several methods, including:

    Iodination of 1H-indazol-4-ol: This method involves the direct iodination of 1H-indazol-4-ol using iodine or iodine monochloride in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Cyclization of 2-iodoaniline derivatives: This method involves the cyclization of 2-iodoaniline derivatives with appropriate reagents to form the indazole ring, followed by hydroxylation at the 4-position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1H-indazol-4-ol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The hydroxyl group at the 4-position can undergo oxidation to form a carbonyl group or reduction to form a methylene group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form biaryl or alkyne derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or neutral conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.

    Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are commonly used under inert atmosphere conditions.

Major Products Formed

    Substitution Products: Various substituted indazole derivatives with different functional groups at the 3-position.

    Oxidation Products: Indazole-4-one derivatives.

    Reduction Products: Indazole-4-methylene derivatives.

    Coupling Products: Biaryl or alkyne-linked indazole derivatives.

Scientific Research Applications

3-Iodo-1H-indazol-4-ol has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs.

    Biological Studies: It is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.

    Material Science: The compound is used in the development of organic semiconductors, light-emitting diodes, and photovoltaic materials.

    Chemical Biology: It is used as a probe to study biological processes and as a precursor for the synthesis of bioactive molecules.

Mechanism of Action

The mechanism of action of 3-Iodo-1H-indazol-4-ol depends on its specific application. In medicinal chemistry, the compound may act by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs and disrupting DNA replication and transcription.

Comparison with Similar Compounds

3-Iodo-1H-indazol-4-ol can be compared with other indazole derivatives, such as:

    1H-indazole: Lacks the iodine and hydroxyl groups, making it less reactive in certain chemical reactions.

    3-Bromo-1H-indazol-4-ol: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.

    3-Chloro-1H-indazol-4-ol: Similar structure but with a chlorine atom instead of iodine, affecting its chemical and biological properties.

The uniqueness of this compound lies in the presence of the iodine atom, which can participate in specific chemical reactions and enhance the compound’s biological activity.

Properties

IUPAC Name

3-iodo-2H-indazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O/c8-7-6-4(9-10-7)2-1-3-5(6)11/h1-3,11H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKITIOOWGQKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301313215
Record name 1H-Indazol-4-ol, 3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246307-74-3
Record name 1H-Indazol-4-ol, 3-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246307-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazol-4-ol, 3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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